molecular formula C6H9ClN2O3S B13946710 Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride CAS No. 61886-33-7

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride

Cat. No.: B13946710
CAS No.: 61886-33-7
M. Wt: 224.67 g/mol
InChI Key: UXNSGIACBTYWKX-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monohydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives .

Scientific Research Applications

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced tumor growth and proliferation. The compound’s ability to interfere with bacterial growth also highlights its potential as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 3-amino-4-hydroxy-
  • Benzenesulfonamide, 4-hydroxy-
  • Benzenesulfonamide, 3-amino-

Uniqueness

Benzenesulfonamide, 3-amino-4-hydroxy-, monohydrochloride is unique due to its specific structural features, such as the presence of both amino and hydroxy groups on the benzene ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

61886-33-7

Molecular Formula

C6H9ClN2O3S

Molecular Weight

224.67 g/mol

IUPAC Name

3-amino-4-hydroxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C6H8N2O3S.ClH/c7-5-3-4(12(8,10)11)1-2-6(5)9;/h1-3,9H,7H2,(H2,8,10,11);1H

InChI Key

UXNSGIACBTYWKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)O.Cl

Origin of Product

United States

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